molecular formula C18H21ClN2O2 B11694421 2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B11694421
M. Wt: 332.8 g/mol
InChI Key: MUZKVPKLFHJSGI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a diethylamino phenyl group connected via an acetamide linkage.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product . The reaction conditions vary, but the acylation reaction is usually completed within 1 to 10 hours at temperatures ranging from 0°C to the reflux temperature of the reaction materials .

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of certain agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C18H21ClN2O2/c1-3-21(4-2)16-9-7-15(8-10-16)20-18(22)13-23-17-11-5-14(19)6-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22)

InChI Key

MUZKVPKLFHJSGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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